N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide
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Overview
Description
N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with ethyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.
Introduction of the Sulfonamide Group: The pyrazole derivative is then reacted with sulfonyl chlorides in the presence of a base such as triethylamine to introduce the sulfonamide group.
Substitution Reactions: Subsequent alkylation and arylation reactions introduce the ethyl, methyl, and trifluoromethyl groups onto the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole and aromatic derivatives.
Scientific Research Applications
N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Agrochemicals: The compound is studied for its herbicidal and fungicidal properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various biochemical pathways, depending on its target, such as signal transduction pathways in cells.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
N-ethyl-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide: Lacks the trifluoromethyl group on the phenyl ring, potentially altering its properties.
Uniqueness
The presence of the trifluoromethyl group in N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2S/c1-5-21(13-8-6-12(7-9-13)15(16,17)18)24(22,23)14-10(2)19-20(4)11(14)3/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHWNSRYYZRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=C(N(N=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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